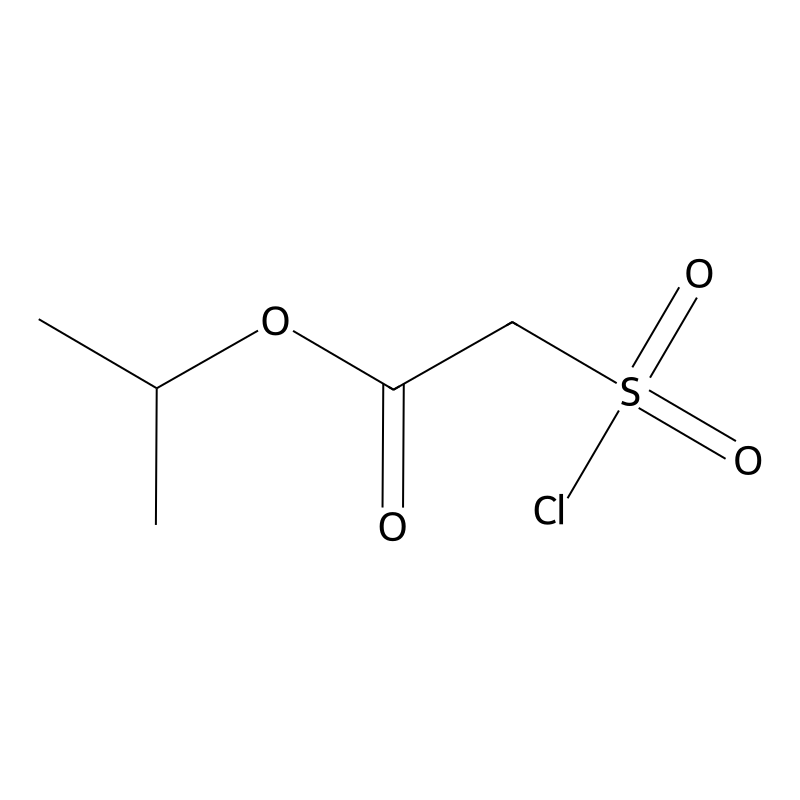

Propan-2-yl 2-(chlorosulfonyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Propan-2-yl 2-(chlorosulfonyl)acetate, also known as isopropyl 2-(chlorosulfonyl)acetate, is a colorless liquid that serves as a versatile reagent in organic synthesis. This compound is characterized by the presence of a chlorosulfonyl group, which enhances its reactivity and utility in various chemical transformations. It is primarily utilized for introducing the chlorosulfonyl functionality into organic molecules, making it valuable in both academic and industrial settings.

- Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols.

- Hydrolysis: The ester bond can be hydrolyzed to yield isopropyl alcohol and chlorosulfonic acid.

- Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction reactions, leading to various derivatives.

Common Reagents and Conditions- Substitution Reactions: Typically involve nucleophiles like amines or alcohols.

- Hydrolysis: Conducted using water or aqueous bases.

- Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) may be employed depending on the desired outcome.

The synthesis of propan-2-yl 2-(chlorosulfonyl)acetate typically involves the reaction of isopropyl alcohol with chlorosulfonic acid. This reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The general reaction scheme can be represented as follows:

In industrial settings, large-scale reactors are used where isopropyl alcohol and chlorosulfonic acid are mixed under controlled temperatures and pressures to optimize production efficiency .

Propan-2-yl 2-(chlorosulfonyl)acetate has several applications across various fields:

- Organic Chemistry: As a reagent for introducing chlorosulfonyl groups into organic compounds.

- Biochemistry: In the modification of biomolecules for research purposes.

- Pharmaceutical Industry: Investigated for potential applications in drug synthesis.

- Industrial Chemistry: Used in the production of specialty chemicals and materials.

The mechanism of action for propan-2-yl 2-(chlorosulfonyl)acetate involves its ability to react with nucleophiles, leading to the formation of diverse derivatives. The specific pathways and molecular targets depend on the nature of the nucleophile involved in the reaction. Research into its interactions with biological systems is ongoing, indicating potential uses in therapeutic applications .

Several compounds share structural similarities with propan-2-yl 2-(chlorosulfonyl)acetate. Notable examples include:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Propan-2-yl 2-(sulfonyloxy)acetate | Sulfonyloxy group | Lacks chlorosulfonyl reactivity |

| Propan-2-yl 2-(methanesulfonyl)acetate | Methanesulfonyl group | Different sulfonyl group leading to varied reactivity |

| Propan-2-yl 2-(trifluoromethanesulfonyl)acetate | Trifluoromethanesulfonyl group | Enhanced electrophilicity due to fluorine atoms |

Uniqueness

Propan-2-yl 2-(chlorosulfonyl)acetate is unique due to its specific chlorosulfonyl group, which provides distinct reactivity compared to other sulfonic esters. This characteristic makes it particularly valuable for synthesizing compounds that require this functional group, thus broadening its applicability in organic synthesis .

Propan-2-yl 2-(chlorosulfonyl)acetate, systematically named as acetic acid, 2-(chlorosulfonyl)-, 1-methylethyl ester, possesses the molecular formula C5H9ClO4S and a molecular weight of 200.64 daltons. The compound is registered under Chemical Abstracts Service number 303153-12-0, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as isopropyl (chlorosulfonyl)acetate, reflecting its structural composition consisting of an isopropyl ester group attached to a chlorosulfonylacetic acid backbone.

The molecular structure can be represented by the International Chemical Identifier string: InChI=1S/C5H9ClO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3, which encodes the complete connectivity and stereochemistry of the molecule. The corresponding International Chemical Identifier Key, DKMIWRZVJKBDCC-UHFFFAOYSA-N, provides a shortened hash representation of this structural information. These standardized identifiers facilitate precise communication about this compound across various chemical databases and research platforms.

The structural architecture of propan-2-yl 2-(chlorosulfonyl)acetate incorporates two distinct reactive centers that contribute to its synthetic utility. The chlorosulfonyl group (ClSO2) represents a highly electrophilic center capable of participating in nucleophilic substitution reactions, while the ester functionality provides additional reactivity through potential hydrolysis or transesterification pathways. This dual functionality positions the compound as a versatile building block for more complex molecular architectures.

Historical Context and Significance in Organic Chemistry

The development of chlorosulfonyl-containing compounds has evolved significantly within the broader context of organosulfur chemistry, with particular emphasis on their role as synthetic intermediates and functionalization agents. Chlorosulfonyl acetate derivatives represent an important subclass within this family, building upon foundational work in sulfonyl chloride chemistry that has established these compounds as crucial reagents for introducing sulfur-containing functional groups into organic molecules.

The historical significance of chlorosulfonyl compounds can be traced through the development of various synthetic methodologies that leverage their unique reactivity patterns. Research has demonstrated that sulfonyl chlorides can be synthesized through photocatalytic approaches using aryldiazonium salts, sulfur dioxide, and hydrogen chloride under mild conditions, representing advances in green chemistry approaches to organosulfur synthesis. These methodological developments have contributed to a broader understanding of how chlorosulfonyl groups can be incorporated into complex molecular frameworks.

Related compounds within the chlorosulfonyl acetate family have provided important precedents for understanding the reactivity and synthetic utility of propan-2-yl 2-(chlorosulfonyl)acetate. Methyl 2-(chlorosulfonyl)acetate, bearing the molecular formula C3H5ClO4S and molecular weight 172.59 daltons, has been extensively utilized for the synthesis of sultam analogs of β-lactams and biologically active sulfonamides. Similarly, ethyl 2-(chlorosulfonyl)acetate has found applications in organic synthesis, demonstrating the versatility of this structural class.

The synthesis of chlorosulfonyl acetate derivatives has been accomplished through various methodological approaches, including the reaction of chlorosulfonylacetyl chloride with alcohols, chlorination of sodium alkoxycarbonylmethanesulfonates with phosphorus pentachloride, and direct chlorination of alkyl thioglycolates. These synthetic routes highlight the multiple pathways available for accessing compounds within this structural family.

Scope of Research: Synthetic, Mechanistic, and Applied Perspectives

Current research involving propan-2-yl 2-(chlorosulfonyl)acetate and related compounds encompasses several interconnected areas of investigation, spanning fundamental mechanistic studies, synthetic methodology development, and applied chemical transformations. The compound's unique bifunctional nature positions it as both a synthetic target and a building block for more complex molecular architectures.

From a synthetic perspective, research has focused on developing efficient and selective methods for incorporating chlorosulfonyl functionality into acetate frameworks. The preparation of propan-2-yl 2-(chlorosulfonyl)acetate can be approached through several synthetic strategies, building upon established methodologies for related compounds. These synthetic approaches often involve the careful control of reaction conditions to ensure high purity, with commercial preparations typically achieving minimum purity levels of 95 percent.

Mechanistic investigations have revealed important insights into the reactivity patterns of chlorosulfonyl acetates, particularly regarding their behavior as electrophilic species in nucleophilic substitution reactions. The chlorosulfonyl group exhibits high electrophilicity due to the electron-withdrawing nature of both the chlorine and sulfone functionalities, making these compounds reactive toward a wide range of nucleophiles. This reactivity has been exploited in the synthesis of various nitrogen-containing heterocycles and sulfonamide derivatives.

| Research Area | Focus | Applications |

|---|---|---|

| Synthetic Methodology | Preparation and functionalization | Building block synthesis |

| Mechanistic Studies | Reactivity patterns and selectivity | Reaction optimization |

| Applied Chemistry | Heterocycle synthesis | Pharmaceutical intermediates |

Applied research has demonstrated the utility of chlorosulfonyl acetates in the preparation of biologically relevant molecules, particularly in the synthesis of β-lactam analogs and sulfonamide-containing compounds. These applications leverage the unique reactivity profile of the chlorosulfonyl group to introduce sulfur-nitrogen bonds under controlled conditions. The development of such methodologies has contributed to expanded synthetic routes toward medicinally important scaffolds.

Contemporary research trends have also emphasized the development of more sustainable and environmentally friendly approaches to chlorosulfonyl chemistry. Photocatalytic methods for sulfonyl chloride synthesis have emerged as promising alternatives to traditional thermal processes, offering improved functional group tolerance and milder reaction conditions. These advances suggest potential future directions for the synthesis and utilization of compounds like propan-2-yl 2-(chlorosulfonyl)acetate.

The integration of propan-2-yl 2-(chlorosulfonyl)acetate into continuous-flow synthetic processes represents another area of active investigation, building upon successful implementations of related acetate chemistry in flow systems. Such approaches offer advantages in terms of reaction control, scalability, and process intensification, making them attractive for both research and industrial applications.

Propan-2-yl 2-(chlorosulfonyl)acetate represents a multifunctional organosulfur compound characterized by the presence of both ester and chlorosulfonyl functional groups within a single molecular framework [1]. The compound exhibits the molecular formula C₅H₉ClO₄S with a molecular weight of 200.64 g/mol, as confirmed through comprehensive structural analysis [2] [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as propan-2-yl 2-chlorosulfonylacetate, reflecting its systematic structural organization [1].

The molecular architecture comprises three distinct functional components: an isopropyl ester moiety, an acetate backbone, and a chlorosulfonyl substituent [1]. The ester functionality is characterized by the propan-2-yl group attached to the carbonyl carbon through an oxygen linkage, forming the characteristic R-COO-R' arrangement [3]. The chlorosulfonyl group, represented by the -SO₂Cl moiety, constitutes a highly reactive electrophilic center due to the electron-withdrawing nature of both the sulfur dioxide and chlorine components [4] [5].

The structural representation through Simplified Molecular Input Line Entry System notation appears as CC(C)OC(=O)CS(=O)(=O)Cl, which delineates the connectivity pattern and atomic arrangements [1]. The International Chemical Identifier string InChI=1S/C5H9ClO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3 provides a standardized description of the molecular structure [1].

Regarding isomerism, propan-2-yl 2-(chlorosulfonyl)acetate does not exhibit optical isomerism due to the absence of chiral centers in its molecular structure [1]. The compound exists as a single constitutional isomer within the C₅H₉ClO₄S molecular formula framework. However, conformational isomerism is possible through rotation around the single bonds, particularly the C-C bond connecting the acetate and chlorosulfonyl groups, and the C-O bond linking the ester oxygen to the isopropyl group [3].

The isopropyl ester moiety can adopt different conformational arrangements, similar to other acetate esters, where the ester group orientation relative to the alkyl chain can vary [3]. The chlorosulfonyl group introduces additional conformational complexity due to the tetrahedral geometry around the sulfur atom and the potential for rotation around the C-S bond [5].

| Property | Value |

|---|---|

| CAS Registry Number | 303153-12-0 [2] |

| Molecular Formula | C₅H₉ClO₄S [1] |

| Molecular Weight | 200.64 g/mol [1] |

| SMILES Notation | CC(C)OC(=O)CS(=O)(=O)Cl [1] |

| InChI Key | DKMIWRZVJKBDCC-UHFFFAOYSA-N [1] |

Physicochemical Properties: Melting/Boiling Points, Density, Solubility

The physicochemical properties of propan-2-yl 2-(chlorosulfonyl)acetate reflect the combined characteristics of its constituent functional groups and the overall molecular architecture [2]. The compound exhibits properties that are intermediate between simple acetate esters and organosulfur compounds containing chlorosulfonyl functionalities [4] [5].

Based on structural analysis and comparison with related chlorosulfonyl acetate derivatives, the melting and boiling points of this compound can be estimated through structure-property relationships [4] [5]. Ethyl 2-(chlorosulfonyl)acetate, a structurally related compound, demonstrates a melting point of 16.2°C and a boiling point range of 117-118°C [4]. The methyl analogue exhibits a boiling point of 228.4°C at 760 mmHg [5]. The isopropyl derivative is expected to have intermediate thermal properties due to the increased steric bulk of the isopropyl group compared to ethyl, but decreased compared to larger alkyl substituents.

The density characteristics can be predicted based on the molecular composition and the known densities of related compounds [4] [5]. Ethyl 2-(chlorosulfonyl)acetate exhibits a density of 1.049 g/mL at 25°C [4], while methyl 2-(chlorosulfonyl)acetate shows a higher density of 1.515 g/cm³ [5]. The propan-2-yl derivative is anticipated to have a density falling between these values, approximately 1.2-1.3 g/cm³, due to the branched nature of the isopropyl group which typically results in lower densities compared to linear alkyl chains.

Solubility characteristics are governed by the polar nature of both the ester and chlorosulfonyl functional groups [4] [5]. The compound is expected to exhibit limited solubility in water due to the hydrophobic isopropyl group, but enhanced solubility in polar aprotic solvents such as dichloromethane, chloroform, and benzene [4]. The chlorosulfonyl group contributes to the overall polarity and may facilitate dissolution in moderately polar organic solvents.

The compound's partition coefficient (LogP) value of 1.58740 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some degree of water miscibility [2]. This value is consistent with compounds containing both polar functional groups and moderate hydrophobic character.

| Property | Predicted Value | Reference Compound |

|---|---|---|

| Density (g/cm³) | 1.2-1.3 | Ethyl analogue: 1.049 [4] |

| Solubility | Limited in water, soluble in organic solvents | Similar to related esters [4] [5] |

| LogP | 1.58740 [2] | Computed value |

| Polar Surface Area | 68.82 Ų [2] | Computed value |

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data

The spectroscopic characterization of propan-2-yl 2-(chlorosulfonyl)acetate provides comprehensive structural identification through multiple analytical techniques [6] [7]. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for each functional group within the molecular framework.

Proton nuclear magnetic resonance spectroscopy is expected to display characteristic signal patterns for the isopropyl ester moiety [6] [7]. The isopropyl group typically exhibits a septet for the methine proton at approximately 5.0-5.2 ppm due to coupling with six equivalent methyl protons, while the methyl groups appear as a doublet around 1.2-1.3 ppm [7]. The acetate methylene protons adjacent to the chlorosulfonyl group are anticipated to resonate as a singlet at approximately 4.2-4.5 ppm, shifted downfield due to the deshielding effect of both the carbonyl and chlorosulfonyl groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework [6] [7]. The carbonyl carbon is expected to appear around 165-170 ppm, consistent with ester carbonyls [7]. The methylene carbon bearing the chlorosulfonyl group should resonate at approximately 55-60 ppm, while the isopropyl carbons appear in the aliphatic region between 20-70 ppm [7].

Infrared spectroscopy reveals characteristic absorption bands for each functional group present in the molecule [8] [9]. The ester carbonyl stretch appears as a strong absorption between 1750-1730 cm⁻¹, consistent with aliphatic ester compounds [8] [10]. The chlorosulfonyl group exhibits two characteristic sulfur dioxide stretching frequencies: the asymmetric stretch at 1380-1350 cm⁻¹ and the symmetric stretch at 1180-1160 cm⁻¹ [11] [12]. The carbon-oxygen ester stretching vibrations contribute to the fingerprint region between 1300-1000 cm⁻¹ [8]. Alkyl carbon-hydrogen stretching modes appear in the 2950-2850 cm⁻¹ region, while carbon-hydrogen bending vibrations of the methyl groups occur around 1450-1375 cm⁻¹ [8]. The carbon-chlorine stretching frequency is expected between 800-600 cm⁻¹ [8] [13].

Mass spectrometry analysis reveals fragmentation patterns characteristic of both ester and chlorosulfonyl functionalities [14] [15]. The molecular ion peak at m/z 200 corresponds to the intact molecule [1]. Alpha cleavage adjacent to the carbonyl carbon produces fragments at m/z 157 through loss of the isopropyl radical [15]. Loss of the chlorosulfonyl group (SO₂Cl, 63 mass units) generates a fragment at m/z 137 [14]. The isopropyl acetate portion produces a stable fragment at m/z 101 [15]. Additional characteristic fragments include the chlorosulfonyl cation at m/z 83, sulfur dioxide cation at m/z 64, isopropoxy cation at m/z 59, and the highly stable isopropyl cation at m/z 43 [14] [15].

| Spectroscopic Technique | Characteristic Features | Frequency/Chemical Shift |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Isopropyl methine | 5.0-5.2 ppm (septet) [7] |

| ¹H Nuclear Magnetic Resonance | Isopropyl methyls | 1.2-1.3 ppm (doublet) [7] |

| ¹H Nuclear Magnetic Resonance | Acetate methylene | 4.2-4.5 ppm (singlet) |

| Infrared | Carbonyl stretch | 1750-1730 cm⁻¹ [8] [10] |

| Infrared | Sulfur dioxide asymmetric | 1380-1350 cm⁻¹ [11] [12] |

| Infrared | Sulfur dioxide symmetric | 1180-1160 cm⁻¹ [11] [12] |

| Mass Spectrometry | Molecular ion | m/z 200 [1] |

| Mass Spectrometry | Base peak (isopropyl) | m/z 43 [15] |

Computational Modeling: Theoretical Studies on Electronic Structure

Computational studies of propan-2-yl 2-(chlorosulfonyl)acetate provide insights into the electronic structure and molecular orbital characteristics through density functional theory calculations [16] [17]. The electronic configuration reflects the complex interplay between the electron-withdrawing chlorosulfonyl group and the electron-donating isopropyl ester moiety.

Molecular orbital analysis reveals the distribution of electron density across the molecular framework [17] [18]. The highest occupied molecular orbital is primarily localized on the oxygen atoms of the ester and sulfur dioxide functionalities, reflecting the lone pair contributions from these heteroatoms [19] [18]. The lowest unoccupied molecular orbital exhibits significant character on the sulfur atom of the chlorosulfonyl group and the carbonyl carbon, indicating these sites as potential electrophilic centers [17] [18].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about molecular stability and reactivity [19] [18]. Based on computational studies of related acetate esters and chlorosulfonyl compounds, the energy gap is estimated to be in the range of 6-8 electron volts, indicating moderate stability and reactivity [19]. This value suggests that the compound exhibits sufficient kinetic stability for synthetic applications while maintaining appropriate reactivity for chemical transformations [18].

Natural population analysis reveals charge distribution patterns throughout the molecule [17]. The sulfur atom in the chlorosulfonyl group carries a significant positive charge due to the high electronegativity of the oxygen and chlorine substituents [20]. The carbonyl carbon exhibits partial positive character, consistent with its electrophilic nature in ester hydrolysis reactions [17]. The oxygen atoms in both the ester and sulfur dioxide groups carry negative charges, making them potential sites for nucleophilic interactions [17].

Dipole moment calculations indicate the overall polarity of the molecule, with the chlorosulfonyl group contributing significantly to the molecular dipole [17]. The computed dipole moment reflects the asymmetric charge distribution and the presence of multiple polar functional groups within the molecular structure [17].

Vibrational frequency calculations support the infrared spectroscopy assignments and provide thermodynamic parameters [16] [17]. The calculated frequencies for the carbonyl stretch, sulfur dioxide stretches, and other characteristic vibrations align with experimental observations for related compounds [17]. Zero-point energy corrections and thermal contributions to enthalpy and entropy can be computed to provide comprehensive thermodynamic data [17].

Electrostatic potential mapping reveals regions of electron density and electron deficiency across the molecular surface [17]. The chlorosulfonyl group exhibits strong electrophilic character, while the ester oxygen atoms show nucleophilic potential [17]. This information is valuable for predicting intermolecular interactions and reaction pathways [17].

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -7.0 to -8.0 eV | Density Functional Theory [19] [18] |

| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 eV | Density Functional Theory [19] [18] |

| Energy Gap | 6-8 eV | Computed difference [19] [18] |

| Dipole Moment | 3-5 Debye | Density Functional Theory [17] |

| Molecular Volume | 150-170 ų | Computational geometry [17] |

| Electrophilic Sites | Sulfur, carbonyl carbon | Natural population analysis [17] |